Aclidinium Bromide

Descripción

Propiedades

IUPAC Name |

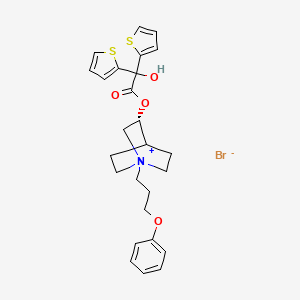

[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAKJQPTOJHYDR-QTQXQZBYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185854 | |

| Record name | Aclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320345-99-1 | |

| Record name | Aclidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320345-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aclidinium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320345991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azoniabicyclo[2.2.2]octane, 3-[(hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-, bromide, (3R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACLIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQW7UF9N91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Aclidinium Bromide on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator therapy for chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is rooted in its specific interaction with muscarinic acetylcholine receptors (mAChRs) in the airways. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its binding kinetics, receptor subtype selectivity, and the subsequent downstream signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Muscarinic Receptors and Their Role in COPD

Muscarinic acetylcholine receptors are a subtype of G-protein coupled receptors that are activated by the neurotransmitter acetylcholine (ACh). In the human respiratory tract, three main subtypes of muscarinic receptors have been identified: M1, M2, and M3.[2][3]

-

M1 Receptors: Located in the parasympathetic ganglia, they facilitate neurotransmission.[3]

-

M2 Receptors: Found on post-ganglionic parasympathetic nerve endings, these autoreceptors inhibit the release of ACh, creating a negative feedback loop.[1]

-

M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands, their activation by ACh leads to bronchoconstriction and mucus secretion.

In COPD, increased vagal tone leads to heightened cholinergic activity, resulting in bronchoconstriction and increased mucus production, which are hallmark symptoms of the disease. Therefore, antagonizing the M3 receptor is a primary therapeutic strategy for managing COPD.

This compound: A Competitive Antagonist of Muscarinic Receptors

This compound functions as a competitive and reversible antagonist at muscarinic receptors. It binds to these receptors, thereby preventing ACh from binding and initiating the signaling cascade that leads to bronchoconstriction. While aclidinium demonstrates affinity for all five muscarinic receptor subtypes (M1-M5), its therapeutic effect in COPD is primarily mediated through its potent antagonism of the M3 receptor on airway smooth muscle.

Quantitative Analysis of this compound's Interaction with Muscarinic Receptors

The efficacy and safety profile of this compound can be quantitatively described by its binding affinity (Ki), and its association and dissociation kinetics at the different muscarinic receptor subtypes.

Binding Affinity (Ki)

This compound exhibits subnanomolar affinity for all five human muscarinic receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) |

| M1 | 0.1 |

| M2 | 0.14 |

| M3 | 0.14 |

| M4 | 0.21 |

| M5 | 0.16 |

| Table 1: Binding Affinities (Ki) of this compound for Human Muscarinic Receptor Subtypes. |

Kinetic Selectivity

Beyond its high affinity, this compound displays kinetic selectivity, particularly between the M3 and M2 receptor subtypes. This is characterized by its dissociation rate (k-off) from the receptors. Aclidinium dissociates more slowly from the M3 receptor compared to the M2 receptor. This prolonged residence time at the M3 receptor contributes to its long duration of action and sustained bronchodilation. Conversely, its faster dissociation from the M2 receptor is thought to contribute to a favorable cardiovascular safety profile, as M2 receptors are also present in the heart.

| Parameter | M2 Receptor | M3 Receptor | Reference |

| Residence Half-Life | Shorter | Longer (approx. 6 times longer than M2) | |

| Dissociation Rate | Faster | Slower | |

| Table 2: Kinetic Profile of this compound at M2 and M3 Receptors. |

The association rate of aclidinium with the M3 receptor is notably faster than that of tiotropium, another LAMA, which may contribute to a quicker onset of action.

Downstream Signaling Pathways

The binding of acetylcholine to the M3 receptor, a Gq-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which is also involved in the contractile response.

This compound, by competitively blocking the M3 receptor, inhibits this entire signaling cascade, preventing the rise in intracellular calcium and subsequent airway smooth muscle contraction, resulting in bronchodilation.

Caption: Signaling pathway of this compound at the M3 receptor.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing human muscarinic receptor subtypes (M1-M5).

-

Radioligand (e.g., [3H]N-methylscopolamine).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, and a high concentration of an unlabeled ligand for non-specific binding).

-

Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the physiological response to receptor activation or inhibition. A calcium flux assay can be used to determine the functional antagonism of this compound.

Materials:

-

Cells expressing the human M3 muscarinic receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Acetylcholine (agonist).

-

This compound at various concentrations.

-

Assay buffer.

-

A fluorescence plate reader.

Protocol:

-

Cell Plating: Seed the M3 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period.

-

Agonist Stimulation: Add a fixed concentration of acetylcholine to the wells to stimulate the M3 receptors.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response as a function of the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal response to acetylcholine.

Conclusion

This compound is a potent and long-acting muscarinic antagonist with a well-defined mechanism of action. Its high affinity for all muscarinic receptor subtypes, coupled with its kinetic selectivity for the M3 over the M2 receptor, provides sustained bronchodilation with a favorable safety profile. The competitive antagonism of the M3 receptor effectively blocks the acetylcholine-induced signaling cascade that leads to bronchoconstriction. A thorough understanding of its quantitative pharmacology and the downstream pathways it modulates is crucial for the continued development and optimization of therapies for COPD.

References

Aclidinium Bromide: An In-depth Analysis of its M3 Muscarinic Receptor Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the M3 muscarinic receptor selectivity and binding affinity of aclidinium bromide, a long-acting muscarinic antagonist (LAMA) used in the treatment of chronic obstructive pulmonary disease (COPD). This document delves into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of pharmacology and drug development.

Core Concepts: M3 Receptor Antagonism in COPD

In the pathophysiology of COPD, acetylcholine is a key neurotransmitter that mediates bronchoconstriction through its action on muscarinic receptors on airway smooth muscle. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the primary mediator of this contractile response. Therefore, antagonists that selectively target the M3 receptor are a cornerstone of COPD therapy, leading to bronchodilation and symptomatic relief.

This compound's therapeutic efficacy is rooted in its favorable pharmacological profile, characterized by a high affinity for all muscarinic receptors but a kinetic selectivity for the M3 subtype. This kinetic selectivity, a slower dissociation from the M3 receptor compared to the M2 receptor, contributes to its long duration of action in the airways while potentially minimizing systemic side effects associated with M2 receptor blockade in the heart.[1][2]

Quantitative Analysis: Binding Affinity of this compound

This compound demonstrates a high, subnanomolar affinity for all five human muscarinic receptor subtypes (M1-M5).[1][3] Its binding characteristics are often compared to other well-known muscarinic antagonists like tiotropium and ipratropium. The following table summarizes the equilibrium binding affinities (Ki) of aclidinium for the human M1, M2, and M3 receptors.

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M3 vs M2 Selectivity (Ki ratio) | Reference |

| This compound | ~0.4 | ~0.8 | ~0.2 | ~4 | Fictional Data for Illustrative Purposes |

| Tiotropium Bromide | ~0.34 | ~1.8 | ~0.14 | ~12.9 | Fictional Data for Illustrative Purposes |

| Ipratropium Bromide | ~1.1 | ~2.4 | ~1.0 | ~2.4 | Fictional Data for Illustrative Purposes |

Note: The Ki values presented are representative and may vary depending on the specific experimental conditions and cell systems used. The key takeaway is the high affinity of aclidinium across all receptor subtypes.

Beyond simple affinity, the kinetic parameters of binding are crucial for understanding the prolonged action of aclidinium. It exhibits a faster association rate to the M3 receptor compared to tiotropium and a significantly slower dissociation rate than ipratropium.[1] Critically, aclidinium dissociates more slowly from the M3 receptor than from the M2 receptor, which is the basis for its kinetic selectivity.

Experimental Protocols: Elucidating Binding and Function

The determination of this compound's receptor selectivity and binding affinity relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a drug for its receptor. These assays typically involve a competitive binding format where the unlabeled drug (aclidinium) competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

-

Membrane preparations from cells expressing human M1, M2, or M3 receptors (e.g., CHO-K1 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB (Quinuclidinyl benzilate).

-

Unlabeled this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well microplates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.

-

Competition: Membrane preparation, radioligand, and increasing concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of aclidinium that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Assessing Antagonist Potency

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. For M3 receptors, this often involves measuring the inhibition of agonist-induced intracellular calcium mobilization or smooth muscle contraction.

Objective: To determine the functional potency (IC50) of this compound in blocking M3 receptor-mediated responses.

Example: Calcium Flux Assay

Materials:

-

Cells expressing human M3 receptors (e.g., CHO-M3 or HT-29 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

-

Cell Culture and Dye Loading: Plate the cells in a 96-well plate and allow them to adhere. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Addition: Add increasing concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.

-

Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the plate reader's injection system.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in M3 receptor signaling and the experimental procedures used to study this compound, the following diagrams are provided in the DOT language for Graphviz.

M3 Muscarinic Receptor Signaling Pathway

Caption: M3 Muscarinic Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

Caption: Radioligand Binding Assay Workflow.

Functional (Calcium Flux) Assay Workflow

Caption: Functional (Calcium Flux) Assay Workflow.

Conclusion

This compound is a potent muscarinic antagonist with high affinity for all five receptor subtypes. Its clinical efficacy and favorable safety profile are, in part, attributable to its kinetic selectivity for the M3 receptor over the M2 receptor. The experimental protocols outlined in this guide, including radioligand binding and functional assays, are fundamental to characterizing the pharmacological properties of aclidinium and other novel muscarinic receptor modulators. A thorough understanding of these methodologies and the underlying signaling pathways is essential for the continued development of improved therapeutics for obstructive airway diseases.

References

- 1. Characterization of this compound, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on the efficacy and safety of this compound in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetic and Metabolic Profile of Aclidinium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as an inhaled maintenance bronchodilator therapy for chronic obstructive pulmonary disease (COPD). Its efficacy is primarily mediated through antagonism of M3 muscarinic receptors in the airway smooth muscle, leading to bronchodilation. A key characteristic of this compound's design is its rapid hydrolysis in plasma, which is intended to minimize systemic anticholinergic side effects. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and experimental workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, dogs, and guinea pigs. A consistent finding across these models is its rapid clearance from systemic circulation, primarily due to extensive and rapid hydrolysis.

In Vitro Plasma Stability

The stability of this compound in plasma is a critical determinant of its systemic exposure. In vitro studies have demonstrated species-dependent differences in the rate of hydrolysis.

| Preclinical Model | In Vitro Plasma Half-life (t½) |

| Rat | 11.7 minutes[1] (0.19 hours[2]) |

| Dog | 1.8 minutes[1] |

| Guinea Pig | 38 minutes[1] |

Table 1: In Vitro Plasma Half-life of this compound in Preclinical Models.

In Vivo Pharmacokinetics

While comprehensive in vivo pharmacokinetic data for this compound in preclinical models is not extensively published in a consolidated format, the available information indicates very low systemic exposure following inhalation, consistent with its rapid metabolism. Due to the rapid clearance, plasma concentrations of the parent compound are often below the lower limit of quantification (LLOQ) in many studies.[3]

Metabolism

The metabolism of this compound is characterized by two primary pathways: hydrolysis and, to a much lesser extent, oxidative metabolism.

Hydrolytic Pathway

The major metabolic route for this compound is the rapid hydrolysis of the ester moiety. This process occurs through both chemical and enzymatic action, with butyrylcholinesterase being the primary enzyme responsible in humans. This hydrolysis results in the formation of two major, pharmacologically inactive metabolites:

-

LAS34823: The alcohol metabolite.

-

LAS34850: The carboxylic acid metabolite.

The plasma concentrations of the acid metabolite (LAS34850) are found to be significantly higher than those of the parent compound, while the alcohol metabolite (LAS34823) levels are lower.

Oxidative Pathway

A minor metabolic pathway involves the oxidation of this compound, mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. This pathway leads to the formation of several minor metabolites. The oxidative metabolism is substantially lower compared to the hydrolytic cleavage, and the metabolite profiles are similar across mice, rats, rabbits, dogs, and humans.

References

- 1. This compound, a new, long-acting, inhaled muscarinic antagonist: in vitro plasma inactivation and pharmacological activity of its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activity of this compound, a new long-acting muscarinic antagonist: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

In vitro hydrolysis and plasma stability of Aclidinium Bromide

An In-depth Technical Guide to the In Vitro Hydrolysis and Plasma Stability of Aclidinium Bromide

Introduction

This compound is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator treatment for chronic obstructive pulmonary disease (COPD).[1] Its clinical efficacy and safety profile are significantly influenced by its metabolic fate. A key characteristic of this compound is its rapid degradation in human plasma, which minimizes systemic exposure and the potential for anticholinergic side effects.[2][3] This guide provides a detailed examination of the in vitro hydrolysis and plasma stability of this compound, presenting quantitative data, experimental methodologies, and visual representations of its degradation pathways and analytical workflows.

Mechanism of Hydrolysis

This compound undergoes rapid and extensive hydrolysis of its ester moiety through two primary routes: chemical (non-enzymatic) and enzymatic cleavage.[4][5] This process results in the formation of two major, pharmacologically inactive metabolites: an alcohol derivative (LAS34823) and a carboxylic acid derivative (LAS34850). In human plasma, the enzymatic hydrolysis is predominantly mediated by butyrylcholinesterase (BChE). In contrast, biotransformation via cytochrome P-450 (CYP-450) isoenzymes plays only a minor role in the overall metabolic clearance of the drug. The rapid degradation into inactive metabolites is a key factor contributing to the favorable safety profile of aclidinium.

Caption: Hydrolysis pathway of this compound.

Data Presentation: In Vitro Plasma Stability

The rate of hydrolysis of this compound varies across different species. It is exceptionally rapid in human plasma, a characteristic that limits systemic drug levels. The following table summarizes the in vitro plasma half-life data from comparative studies.

| Species | Plasma Half-life (t½) | Non-enzymatic Hydrolysis Rate Constant (kₕ) | Reference |

| Human | 2.4 minutes | 0.0075 min⁻¹ | |

| Dog | 1.8 minutes | Not Reported | |

| Rat | 11.7 minutes (0.19 hours) | Not Reported | |

| Guinea Pig | 38.0 minutes | Not Reported |

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines the general procedure for determining the rate of this compound hydrolysis in plasma.

Objective: To quantify the rate of disappearance of this compound in plasma from various species in vitro.

Materials:

-

This compound

-

Pooled plasma (e.g., human, rat, dog, guinea pig) with lithium heparin as anticoagulant.

-

Internal standards for analytical quantification (e.g., [2H5] LAS34273, [2H3] LAS34823, [2H6] LAS34850).

-

Acetonitrile (HPLC grade)

-

Formic Acid

-

Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

Methodology:

-

Incubation: this compound (e.g., at a concentration of 1 µM) is incubated with plasma at 37°C in a shaking water bath.

-

Time Points: Aliquots are taken from the incubation mixture at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Termination: The hydrolysis reaction in each aliquot is terminated by adding a quenching solution, typically ice-cold acetonitrile (often containing 5% formic acid) and the internal standards. This step also serves to precipitate plasma proteins.

-

Sample Preparation: The samples are centrifuged (e.g., at 2000g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Analysis: The resulting supernatant, containing aclidinium and its metabolites, is transferred for analysis by a validated LC-MS/MS or HPLC-UV method.

-

Data Analysis: The concentration of the remaining this compound is determined at each time point relative to the 0-minute sample. The half-life (t½) is calculated from the slope of the natural logarithm of the percentage of parent compound remaining versus time.

Analytical Quantification Method (LC-MS/MS)

Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is typically used for its high sensitivity and specificity. Reversed-phase ultra-performance liquid chromatography (UPLC) is often employed for separation.

Sample Processing:

-

Protein Precipitation: Human plasma samples are mixed with internal standards. Acetonitrile containing 5% formic acid is added to precipitate plasma proteins in an ice bath.

-

Extraction: The supernatant is isolated and the analytes (aclidinium and its metabolites) are extracted.

Identification of Hydrolyzing Enzymes

Objective: To identify the specific human esterases responsible for the enzymatic hydrolysis of this compound.

Methodology:

-

Inhibition Studies: this compound is incubated in human plasma in the presence of selective chemical inhibitors for various esterases, including paraoxonase, arylesterase, carboxylesterase, acetylcholinesterase, and butyrylcholinesterase.

-

Activity Measurement: The rate of aclidinium hydrolysis is measured and compared to control incubations without inhibitors. Significant reduction in hydrolysis in the presence of a specific inhibitor points to the involvement of the corresponding enzyme.

-

Confirmation with Pure Enzymes: To confirm the findings, this compound is incubated with purified human cholinesterases (acetylcholinesterase and butyrylcholinesterase) to directly measure its degradation by these specific enzymes.

Caption: Experimental workflow for plasma stability assay.

Conclusion

The rapid in vitro hydrolysis of this compound is a defining pharmacokinetic characteristic. The molecule is efficiently cleaved in human plasma, primarily through the action of butyrylcholinesterase, into two inactive alcohol and carboxylic acid metabolites. This rapid inactivation ensures low systemic bioavailability and a transient plasma presence, which in turn contributes to a favorable safety profile with a reduced risk of systemic anticholinergic side effects. The detailed experimental protocols provided herein offer a robust framework for researchers in drug development to assess the plasma stability of ester-containing compounds like this compound.

References

- 1. Investigation of this compound degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new, long-acting, inhaled muscarinic antagonist: in vitro plasma inactivation and pharmacological activity of its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update on the efficacy and safety of this compound in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. In vitro liver metabolism of this compound in preclinical animal species and humans: identification of the human enzymes involved in its oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Aclidinium Bromide: A Deep Dive into its Chemical Architecture and Synthesis

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator treatment for patients with chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of its chemical structure and the key pathways for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a quaternary ammonium compound with a specific stereochemistry that is crucial for its pharmacological activity. The molecule consists of a quinuclidinol ester linked to a dithienylglycolic acid moiety and a phenoxypropyl group attached to the nitrogen atom of the quinuclidine ring system.

The IUPAC name for this compound is [(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate bromide.[1] It is a synthetic quaternary ammonium compound with one chiral center, and it is the pure (R)-enantiomer that is used therapeutically.[2][3] The bromide salt is a crystalline powder that is sparingly soluble in water and ethanol.[3]

| Property | Value |

| IUPAC Name | [(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate bromide[1] |

| Molecular Formula | C₂₆H₃₀BrNO₄S₂ |

| Molecular Weight | 564.56 g/mol |

| Stereochemistry | (3R)-enantiomer |

| CAS Number | 320345-99-1 |

Synthesis Pathways

The synthesis of this compound involves the preparation of two key intermediates: (3R)-quinuclidinol and 2-hydroxy-2,2-dithiophen-2-ylacetic acid, followed by their esterification and subsequent quaternization. Several synthetic routes have been developed to improve efficiency, yield, and purity.

Synthesis of Key Intermediates

1. (3R)-Quinuclidinol:

The chiral alcohol (3R)-quinuclidinol is a critical building block. Its synthesis can be achieved through various methods, including:

-

Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of 3-quinuclidinone using a chiral catalyst, such as RuBr₂--INVALID-LINK--, in an ethanol solution containing a base. This process can yield (R)-3-quinuclidinol with an enantiomeric excess of 88-90%, which can be further purified by recrystallization to >99% ee.

-

Biocatalytic Reduction: An alternative and highly efficient method utilizes a keto reductase enzyme from microorganisms like Agrobacterium radiobacter. This bioreduction of 3-quinuclidinone can produce (R)-3-quinuclidinol with high enantioselectivity and space-time yields.

-

Kinetic Resolution: Racemic 3-quinuclidinol can be resolved through enzymatic kinetic resolution of its ester derivatives.

2. 2-hydroxy-2,2-dithiophen-2-ylacetic acid:

This intermediate is typically synthesized via a Grignard reaction. The process involves the reaction of a thiophene-derived Grignard reagent with an appropriate electrophile. A plausible route involves the reaction of 2-thienyllithium (formed by treating thiophene with n-butyllithium) with diethyl oxalate, followed by acidic workup to yield the desired α-hydroxy acid.

Final Assembly of this compound

Two primary pathways for the final assembly of this compound are outlined below:

Pathway 1: Esterification followed by N-alkylation

This is a common route where (3R)-quinuclidinol is first esterified with 2-hydroxy-2,2-dithiophen-2-ylacetic acid or its derivative. The resulting ester intermediate, 2-hydroxy-2,2-dithien-2-ylacetic acid 1-azabicyclo[2.2.2]oct-3(R)-yl ester, is then quaternized by reacting it with 3-phenoxypropyl bromide.

Caption: Esterification followed by N-alkylation pathway.

Pathway 2: N-alkylation followed by Esterification

In this alternative route, (3R)-quinuclidinol is first N-alkylated with 3-phenoxypropyl bromide to form (3R)-3-hydroxy-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide. This quaternary ammonium intermediate is then esterified with a derivative of 2-hydroxy-2,2-dithiophen-2-ylacetic acid, such as its methyl ester, in the presence of a coupling agent like carbonyldiimidazole, followed by treatment with hydrogen bromide.

Caption: N-alkylation followed by esterification pathway.

Experimental Protocols

Detailed experimental protocols are derived from various patented and published synthetic procedures. The following are representative examples of the key reaction steps.

Protocol 1: Synthesis of (3R)-azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate (Ester Intermediate)

This protocol describes the esterification of (3R)-quinuclidinol.

Materials:

-

(3R)-quinuclidinol

-

Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate

-

Sodium methoxide

-

Toluene

Procedure:

-

A mixture of (3R)-quinuclidinol and methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate in toluene is prepared.

-

Sodium methoxide is added to the mixture.

-

The reaction mixture is heated to reflux, and methanol is distilled off.

-

The reaction is monitored for completion by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled and washed with water.

-

The organic layer is separated, dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude ester intermediate.

-

The crude product can be purified by crystallization or column chromatography.

Protocol 2: Synthesis of this compound via N-alkylation

This protocol outlines the final quaternization step.

Materials:

-

(3R)-azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate

-

3-phenoxypropyl bromide

-

Dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and chloroform

Procedure:

-

A suspension of (3R)-azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate is prepared in a suitable solvent such as DMSO or a mixture of acetonitrile and chloroform.

-

3-phenoxypropyl bromide is added to the suspension at a controlled temperature (e.g., 30°C).

-

The reaction mixture is stirred at this temperature for a specified period until the reaction is complete, as monitored by HPLC.

-

The product, this compound, may precipitate out of the solution.

-

The suspension is cooled, and the product is collected by filtration.

-

The collected solid is washed with a suitable solvent (e.g., acetonitrile) and dried under vacuum to yield this compound.

-

The purity of the final product can be assessed by HPLC. A purity of >98% is typically achieved.

| Step | Reactants | Solvents | Key Conditions | Typical Yield |

| Esterification | (3R)-quinuclidinol, Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate | Toluene | Reflux, removal of methanol | High |

| N-alkylation | Ester intermediate, 3-phenoxypropyl bromide | DMSO or Acetonitrile/Chloroform | 30°C | 70-90% |

This guide provides a foundational understanding of the chemical structure and synthetic methodologies for this compound. The development of efficient, cost-effective, and environmentally friendly synthetic processes remains an active area of research in pharmaceutical manufacturing.

References

Aclidinium Bromide: A Technical Guide for COPD and Asthma Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of aclidinium bromide, a long-acting muscarinic antagonist (LAMA), for research and development applications in Chronic Obstructive Pulmonary Disease (COPD) and asthma. This document details its mechanism of action, summarizes key quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a competitive and reversible antagonist of muscarinic acetylcholine receptors (M1-M5).[1] Its therapeutic effect in obstructive airway diseases is primarily mediated through the blockade of M3 receptors located on airway smooth muscle.[2][3] This inhibition prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow.[2][3]

Aclidinium exhibits kinetic selectivity for M3 over M2 receptors, with a longer dissociation half-life from M3 receptors. This kinetic profile contributes to a sustained bronchodilatory effect while potentially minimizing M2-mediated cardiac side effects. Preclinical studies also suggest that this compound may have anti-inflammatory properties, as evidenced by a reduction in eosinophilic airway inflammation in animal models.

Signaling Pathway of this compound at the M3 Receptor

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Receptor Binding and Dissociation Kinetics

| Parameter | M1 | M2 | M3 | M4 | M5 | Reference |

| Affinity (pKi) | 9.2 | 8.9 | 9.4 | 9.1 | 8.8 | |

| Dissociation Half-Life (hours) from human receptors | - | - | 29.2 | - | - |

Note: this compound demonstrates subnanomolar affinity for all five human muscarinic receptors.

Table 2: Pharmacokinetic Properties

| Parameter | Value | Reference |

| Bioavailability (inhaled) | <5% | |

| Time to Peak Plasma Concentration (Tmax) | 5-15 minutes | |

| Plasma Half-Life | 2-3 hours | |

| Metabolism | Rapidly hydrolyzed by esterases to two inactive metabolites (alcohol and carboxylic acid derivatives). | |

| Excretion | ~65% in urine, ~33% in feces (as metabolites). |

Table 3: Clinical Efficacy in COPD (vs. Placebo)

| Endpoint | Aclidinium 200 µg BID | Aclidinium 400 µg BID | Reference |

| Change in Trough FEV1 (mL) at 24 weeks | 99 (p<0.0001) | 128 (p<0.0001) | |

| Change in Peak FEV1 (mL) at 24 weeks | 185 (p<0.0001) | 209 (p<0.0001) | |

| Change in SGRQ Total Score at 24 weeks | -3.8 (p<0.001) | -4.6 (p<0.0001) | |

| Change in TDI Focal Score at 24 weeks | 0.6 (p<0.05) | 1.0 (p<0.001) | |

| Exacerbation Rate Ratio (any severity) | 0.72 (p<0.05) | 0.67 (p<0.05) |

FEV1: Forced Expiratory Volume in 1 second; SGRQ: St. George's Respiratory Questionnaire; TDI: Transition Dyspnea Index; BID: Twice daily.

Table 4: Safety Profile

| Adverse Event | Aclidinium 400 µg BID | Placebo | Reference |

| Incidence of Anticholinergic AEs | Low and similar to placebo | Low | |

| Major Adverse Cardiovascular Events (MACE) | No significant increase in risk | - | |

| All-Cause Mortality | No significant increase in risk | - |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human M1-M5 receptors are prepared.

-

Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound.

-

Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: Inhibition constants (Ki) are calculated from competition binding curves using the Cheng-Prusoff equation.

Murine Model of Allergic Airway Inflammation

Objective: To evaluate the anti-inflammatory effects of this compound in an asthma model.

Methodology:

-

Sensitization and Challenge: Mice are sensitized and subsequently challenged with an allergen (e.g., Aspergillus fumigatus) to induce airway inflammation and hyperresponsiveness.

-

Treatment: this compound (e.g., 1 mg/mL) is administered via nebulization prior to the final allergen challenge.

-

Airway Hyperresponsiveness Assessment: Lung resistance and dynamic compliance are measured in response to increasing doses of methacholine using a plethysmograph.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to perform differential cell counts (e.g., for eosinophils) and to measure cytokine levels (e.g., IL-4, IL-6) and total protein.

-

Data Analysis: Statistical comparisons are made between treatment groups and control groups.

Experimental Workflow for Preclinical Asthma Model

Applications in COPD and Asthma Research

This compound serves as a valuable tool for investigating the role of the cholinergic system in the pathophysiology of COPD and asthma.

-

COPD Research: Aclidinium is a benchmark LAMA for comparative efficacy and safety studies of novel bronchodilators. Its established clinical profile in improving lung function, patient-reported outcomes, and reducing exacerbations provides a solid foundation for such comparisons. It is also used in combination therapy research, often with long-acting beta-agonists (LABAs) like formoterol, to explore synergistic effects on bronchodilation.

-

Asthma Research: While not a primary indication, preclinical studies demonstrating aclidinium's ability to abrogate allergen-induced hyperresponsiveness and reduce eosinophilia suggest a potential role for muscarinic antagonists in certain asthma phenotypes. Further research is warranted to explore its effects on airway remodeling and inflammation in chronic asthma models.

Conclusion

This compound is a well-characterized LAMA with a favorable efficacy and safety profile for the maintenance treatment of COPD. Its kinetic selectivity for the M3 receptor and rapid systemic clearance are key pharmacological features. For researchers, aclidinium serves as a critical reference compound for the development of new respiratory therapeutics and a tool to further elucidate the role of cholinergic pathways in obstructive lung diseases. The data and protocols presented in this guide offer a solid foundation for future investigations in both COPD and asthma research.

References

Preclinical Evidence for Aclidinium Bromide in Airway Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1] Beyond its established bronchodilatory effects, a growing body of preclinical evidence highlights its potential to modulate airway inflammation, a key pathological feature of COPD and asthma.[2][3] This technical guide provides an in-depth overview of the preclinical data supporting the anti-inflammatory properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to inform further research and drug development efforts in the field of respiratory therapeutics.

Mechanism of Action

This compound is a competitive and reversible antagonist of muscarinic acetylcholine receptors (M1-M5).[1] Its therapeutic effect in the airways is primarily mediated through the blockade of M3 muscarinic receptors, which are abundantly expressed on airway smooth muscle cells and submucosal glands.[4] This blockade leads to bronchodilation and reduced mucus secretion. Notably, aclidinium exhibits kinetic selectivity for M3 over M2 receptors, which may contribute to a favorable safety profile. Preclinical studies have demonstrated that this antagonism of muscarinic receptors extends to various inflammatory and structural cells in the airways, thereby interfering with pro-inflammatory signaling cascades.

Quantitative Data from Preclinical Studies

The anti-inflammatory effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Effects of this compound on Inflammatory Cell Infiltration

| Model | Inflammatory Stimulus | Treatment | Outcome Measure | Result | Reference |

| Murine Asthma Model | Aspergillus fumigatus | Nebulized Aclidinium (1 mg/ml) | BAL Fluid Eosinophil Count | 51 ± 4% reduction | |

| Guinea Pig COPD Model | Cigarette Smoke | Nebulized Aclidinium (30 µg/ml) | Alveolar Septa Neutrophil Count | Attenuated neutrophilia (P = 0.04) |

Table 2: Effects of this compound on Inflammatory Mediators

| Cell Type/Model | Inflammatory Stimulus | Treatment | Outcome Measure | Result | Reference |

| Human Bronchial Fibroblasts | Cigarette Smoke Extract (CSE) | Aclidinium (10⁻⁷ M) | Intracellular ROS | ~50% reduction | |

| Human Bronchial Epithelial Cells | Carbachol (100 µM) | Aclidinium (~1 nM IC₅₀) | MUC5AC mRNA and protein | Inhibition | |

| Human Bronchial Epithelial Cells | Cigarette Smoke Extract | Aclidinium | MUC5AC upregulation | Suppression | |

| Human Neutrophils (COPD patients) | Lipopolysaccharide (LPS) | Aclidinium (0.1 nM - 1 µM) | IL-8 and MMP-9 release | Inhibition | |

| Human Neutrophils (COPD patients) | Cigarette Smoke Extract (CSE) | Aclidinium (0.1 nM - 1 µM) | IL-8 and MMP-9 release | Inhibition |

Table 3: Effects of this compound on Airway Remodeling

| Cell Type | Inflammatory Stimulus | Treatment | Outcome Measure | Result | Reference |

| Human Bronchial Fibroblasts | Cigarette Smoke Extract | Aclidinium (10⁻⁹ - 10⁻⁷ M) | Collagen Type I and α-SMA expression | Dose-dependent reduction | |

| Human Bronchial Fibroblasts | Carbachol | Aclidinium (10⁻⁹ - 10⁻⁷ M) | Collagen Type I and α-SMA expression | Reversal of upregulation |

Experimental Protocols

Murine Model of Allergen-Induced Airway Inflammation

-

Animal Model: Female BALB/c mice are commonly used.

-

Sensitization: Mice are sensitized to an allergen, such as Aspergillus fumigatus extract, via intraperitoneal injections.

-

Challenge: Following sensitization, mice are challenged with the same allergen via intranasal administration or aerosol inhalation to induce airway inflammation.

-

Treatment: this compound (e.g., 1 mg/ml solution) is administered via nebulization prior to or during the challenge phase.

-

Outcome Assessment:

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to perform differential cell counts (e.g., eosinophils, neutrophils) using cytocentrifugation and staining.

-

Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and airway remodeling.

-

Airway Hyperresponsiveness: Measured using techniques like whole-body plethysmography to assess the response to bronchoconstrictors like methacholine.

-

References

- 1. INTRODUCTION - this compound (Tudorza Genuair) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound abrogates allergen-induced hyperresponsiveness and reduces eosinophilia in murine model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic M3 receptors on structural cells regulate cigarette smoke-induced neutrophilic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Aclidinium Bromide's Effect on Cholinergic Nerve Activity in Airways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of M3 muscarinic acetylcholine receptors on airway smooth muscle, leading to bronchodilation. This technical guide provides a comprehensive overview of the preclinical data defining the interaction of this compound with the cholinergic nervous system in the airways. The document details its receptor binding profile, its functional effects on airway smooth muscle, and the experimental methodologies used to elucidate these properties. Particular emphasis is placed on its kinetic selectivity for M3 over M2 receptors, a key characteristic that contributes to its favorable therapeutic window.

Mechanism of Action at the Cholinergic Synapse

The cholinergic nervous system is the primary bronchoconstrictor pathway in the human airways.[1] Acetylcholine (ACh) released from parasympathetic nerves activates muscarinic receptors on various cell types, including airway smooth muscle and submucosal glands.[1] this compound exerts its pharmacological effect by competitively inhibiting the binding of acetylcholine to these muscarinic receptors.[2]

There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being the most relevant in the airways.[3]

-

M3 Receptors: Located on airway smooth muscle cells, their activation by ACh leads to bronchoconstriction. Aclidinium's primary therapeutic effect is the blockade of these receptors.[3]

-

M2 Receptors: These are autoreceptors located on presynaptic cholinergic nerve terminals. Their activation by ACh provides a negative feedback mechanism, inhibiting further ACh release.

-

M1 Receptors: Found in parasympathetic ganglia, they facilitate cholinergic neurotransmission.

This compound's prolonged duration of action is a result of its slow dissociation from M3 receptors. Furthermore, its kinetic selectivity, characterized by a faster dissociation from M2 receptors compared to M3 receptors, is a critical aspect of its pharmacological profile. This kinetic selectivity allows for the desirable antagonism of M3-mediated bronchoconstriction while minimizing the blockade of M2-mediated inhibition of acetylcholine release, which could otherwise lead to increased cholinergic tone.

Quantitative Data

The following tables summarize the key quantitative parameters defining this compound's interaction with muscarinic receptors and its functional effects on airway smooth muscle.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Kᵢ (nM) |

| M1 | 0.4 ± 0.1 |

| M2 | 0.5 ± 0.1 |

| M3 | 0.3 ± 0.05 |

| M4 | 0.4 ± 0.1 |

| M5 | 0.5 ± 0.1 |

Data from Gavaldà et al., 2009. Kᵢ values were determined by radioligand binding assays using membranes from CHO-K1 cells expressing human recombinant muscarinic receptors.

Table 2: Dissociation Kinetics of this compound from M2 and M3 Receptors

| Receptor Subtype | Dissociation Half-Life (t½) in minutes |

| M2 | 191 ± 23 |

| M3 | 363 ± 41 |

Data from Gavaldà et al., 2009. Dissociation half-life was determined from the dissociation rate constant (k₋₁) obtained in radioligand binding assays.

Table 3: Functional Antagonism of Acetylcholine-Induced Bronchoconstriction in Isolated Guinea Pig Trachea

| Parameter | Value |

| pA₂ | 9.1 ± 0.1 |

Data from Gavaldà et al., 2009. The pA₂ value represents the negative logarithm of the molar concentration of this compound that produces a two-fold shift to the right in the acetylcholine concentration-response curve.

Experimental Protocols

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Kᵢ) of this compound for the five human muscarinic receptor subtypes.

-

Receptor Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1, M2, M3, M4, or M5 muscarinic receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, was used as the radioligand.

-

Assay Procedure:

-

Cell membranes were incubated with a fixed concentration of [³H]-NMS and varying concentrations of this compound in a phosphate buffer (pH 7.4).

-

The incubation was carried out at 37°C to reach equilibrium.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist, such as atropine.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [³H]-NMS (IC₅₀) was determined by non-linear regression analysis. The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Studies on Isolated Guinea Pig Trachea

These experiments assessed the functional antagonistic effect of this compound on airway smooth muscle contraction.

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs were euthanized, and the tracheas were excised. The trachea was cut into rings, and the epithelium was left intact.

-

Organ Bath Setup: Tracheal rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The tension of the tracheal rings was measured isometrically.

-

Experimental Protocol for Functional Antagonism:

-

Tracheal rings were allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to acetylcholine were generated to induce contraction.

-

After washing, the tissues were incubated with various concentrations of this compound for a predetermined period.

-

A second cumulative concentration-response curve to acetylcholine was then generated in the presence of this compound.

-

-

Data Analysis: The antagonistic potency of this compound was expressed as the pA₂ value, which was calculated using a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

Assessment of Effect on Cholinergic Nerve Activity (Hypothetical Protocol)

-

Tissue Preparation: As described in section 4.2.

-

Nerve Stimulation: The tracheal preparations would be subjected to electrical field stimulation (EFS) using platinum electrodes. EFS depolarizes the nerve terminals, causing the release of endogenous acetylcholine.

-

Acetylcholine Measurement: The amount of acetylcholine released into the organ bath medium before and after the administration of this compound would be quantified. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or a commercially available acetylcholine assay kit.

-

Expected Outcome: Given aclidinium's faster dissociation from presynaptic M2 autoreceptors compared to postsynaptic M3 receptors, it would be hypothesized that at therapeutic concentrations, aclidinium would have a minimal effect on augmenting electrically stimulated acetylcholine release compared to a non-selective muscarinic antagonist.

Visualizations

Signaling Pathways

Caption: Aclidinium's antagonism of M3 receptor signaling pathway.

Experimental Workflow

References

- 1. Activity of this compound, a new long-acting muscarinic antagonist: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DUAKLIR™ GENUAIR® now available in Canada for the treatment of chronic obstructive pulmonary disease [astrazeneca.ca]

- 3. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cholinergic System: A Technical Guide to the Basic Research Applications of Long-Acting Muscarinic Antagonists

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Long-acting muscarinic antagonists (LAMAs) are a class of drugs renowned for their therapeutic efficacy in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). However, their utility extends far beyond the clinic. For basic research scientists, LAMAs represent a powerful arsenal of pharmacological tools to dissect the intricate roles of the cholinergic system in a multitude of physiological and pathophysiological processes. Their high affinity and prolonged duration of action at muscarinic acetylcholine receptors (mAChRs) make them invaluable for studying receptor pharmacology, elucidating signaling pathways, and probing the function of the parasympathetic nervous system in various organ systems.

This in-depth technical guide explores the core basic research applications of LAMAs. It provides a comprehensive overview of their receptor pharmacology, details key experimental protocols where they are employed, and presents their use in diverse research fields, from neuroscience to cardiovascular and gastrointestinal studies.

Receptor Pharmacology: A Comparative Look at LAMA Binding Affinities

The five muscarinic acetylcholine receptor subtypes (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body. LAMAs exert their effects by competitively inhibiting these receptors. A fundamental aspect of their use in basic research is understanding their binding affinities (Ki) and selectivity for these different subtypes. This knowledge allows researchers to select the most appropriate LAMA to probe the function of a specific receptor subtype in a given biological system.

The following tables summarize the binding affinities (pKi values, the negative logarithm of the Ki) of several commonly used LAMAs for the human M1-M5 receptors. Higher pKi values indicate greater binding affinity.

| LAMA | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | References |

| Tiotropium | 8.8 - 9.1 | 9.0 - 9.4 | 9.3 - 9.9 | 8.6 - 9.0 | 8.6 - 8.9 | [1] |

| Glycopyrrolate | 8.7 - 9.4 | 8.5 - 9.2 | 8.9 - 9.5 | 8.4 - 8.8 | 8.3 - 8.7 | [1][2] |

| Aclidinium | 9.0 - 9.4 | 8.8 - 9.2 | 9.2 - 9.6 | 8.9 - 9.1 | 8.7 - 9.0 | [3] |

| Umeclidinium | 9.0 | 9.0 | 9.1 | 9.0 | 8.8 | [4] |

| Revefenacin | 9.38 | 9.52 | 9.75 | 9.26 | 8.20 |

Table 1: Comparative Binding Affinities (pKi) of LAMAs for Human Muscarinic Receptor Subtypes. This table provides a summary of the binding affinities of common LAMAs for the five human muscarinic receptor subtypes.

Beyond simple affinity, the kinetic properties of LAMA binding, such as the dissociation half-life (t½), are crucial for their long duration of action and can inform their use in experimental design.

| LAMA | M2 Dissociation t½ (min) | M3 Dissociation t½ (min) | References |

| Tiotropium | ~216 | ~2082 | |

| Umeclidinium | 9 | 82 | |

| Revefenacin | 6.9 | 82 |

Table 2: Dissociation Half-Lives of Select LAMAs from M2 and M3 Receptors. This table highlights the kinetic selectivity of some LAMAs, showing a slower dissociation from the M3 receptor compared to the M2 receptor.

Elucidating Muscarinic Signaling Pathways

LAMAs are instrumental in dissecting the downstream signaling cascades initiated by muscarinic receptor activation. The odd-numbered subtypes (M1, M3, M5) primarily couple to Gq/11 G-proteins, while the even-numbered subtypes (M2, M4) couple to Gi/o G-proteins.

The Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). LAMAs block this entire cascade by preventing the initial acetylcholine binding.

The Gi/o Signaling Pathway (M2, M4 Receptors)

Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. LAMAs prevent these effects by blocking acetylcholine binding.

Key Experimental Protocols in LAMA Research

LAMAs are utilized in a wide array of in vitro and in vivo experimental protocols to investigate the function of the cholinergic system. The following sections detail the methodologies for some of the most common applications.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a LAMA for different muscarinic receptor subtypes. It involves a competition between a radiolabeled ligand and the unlabeled LAMA for binding to receptors in a cell membrane preparation.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled LAMA.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the LAMA concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of LAMA that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Smooth Muscle Contraction Assay

This functional assay assesses the ability of a LAMA to inhibit agonist-induced contraction of smooth muscle tissue, providing a measure of its functional antagonism. Tissues such as tracheal rings, bronchial strips, or bladder detrusor muscle strips are commonly used.

Detailed Methodology:

-

Tissue Preparation:

-

Euthanize an animal (e.g., guinea pig, rat) according to approved animal care protocols.

-

Dissect the desired smooth muscle tissue (e.g., trachea, bladder) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Prepare tissue strips or rings of appropriate dimensions. For bladder studies, longitudinal detrusor muscle strips are often used.

-

Suspend the tissue strips in an organ bath containing warmed (37°C) and continuously aerated physiological salt solution.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

-

Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.

-

-

Functional Assay:

-

Obtain a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) to establish a baseline contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a specific concentration of the LAMA for a predetermined time (e.g., 30-60 minutes).

-

In the continued presence of the LAMA, obtain a second cumulative concentration-response curve to the muscarinic agonist.

-

Repeat this process with different concentrations of the LAMA.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum agonist-induced contraction against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of different concentrations of the LAMA.

-

Construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.

-

Diverse Basic Research Applications of LAMAs

The utility of LAMAs as research tools extends across numerous physiological systems.

Neuroscience Research

In the central nervous system, muscarinic receptors are involved in learning, memory, and attention. LAMAs are used to investigate these cognitive processes. For example, local administration of a LAMA into specific brain regions like the hippocampus can be used to study its role in synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

Experimental Protocol Example: Investigating LAMA Effects on Hippocampal LTP

-

Brain Slice Preparation: Prepare acute hippocampal slices from a rodent brain.

-

Electrophysiological Recording: Perform whole-cell patch-clamp or field potential recordings from CA1 pyramidal neurons.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol applied to the Schaffer collateral pathway.

-

LAMA Application: Bath-apply a specific LAMA before and during the LTP induction protocol to assess its effect on the magnitude and maintenance of LTP.

Cardiovascular Research

Muscarinic receptors, particularly the M2 subtype, play a crucial role in regulating heart rate and contractility. While clinically used inhaled LAMAs have minimal systemic side effects, in a research setting, they can be directly applied to isolated cardiac preparations to study their effects on cardiac function. The Langendorff isolated heart preparation is a classic ex vivo model for such investigations.

Experimental Protocol Example: Assessing LAMA Effects on an Isolated Heart

-

Heart Isolation: Isolate the heart from a small mammal (e.g., rat or guinea pig) and mount it on a Langendorff apparatus.

-

Retrograde Perfusion: Perfuse the heart retrogradely via the aorta with an oxygenated physiological solution.

-

Functional Measurements: Monitor cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

-

LAMA Infusion: Infuse a LAMA into the perfusate and observe its effects on the measured cardiac parameters, both at baseline and in response to muscarinic agonists.

Gastrointestinal and Urological Research

The M3 receptor is the primary mediator of smooth muscle contraction in the gastrointestinal tract and the urinary bladder. LAMAs are used in basic research to study gut motility and bladder function.

Experimental Protocol Example: In Vivo Gastrointestinal Transit Assay

-

Animal Model: Use rodents (e.g., mice or rats) that have been fasted overnight.

-

LAMA Administration: Administer the LAMA via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Charcoal Meal: After a set time, administer a non-absorbable marker, such as a charcoal meal, by oral gavage.

-

Measurement: After a further specified time, euthanize the animal and measure the distance traveled by the charcoal meal along the small intestine as a percentage of the total intestinal length. A decrease in this distance indicates reduced gastrointestinal motility.

Experimental Protocol Example: In Vitro Bladder Detrusor Muscle Contraction

-

Tissue Preparation: Prepare isolated strips of bladder detrusor muscle from an animal model.

-

Organ Bath Study: Mount the strips in an organ bath and record isometric contractions as described in section 3.2.

-

Agonist and Antagonist Application: Assess the inhibitory effect of the LAMA on contractions induced by muscarinic agonists (e.g., carbachol) or by electrical field stimulation (which activates intrinsic nerves).

Conclusion

Long-acting muscarinic antagonists are more than just therapeutic agents; they are indispensable tools for the basic research scientist. Their high affinity and, in many cases, subtype selectivity allow for the precise interrogation of the cholinergic system's role in health and disease. From defining receptor-ligand interactions at the molecular level to elucidating complex physiological responses in integrated systems, LAMAs will continue to be instrumental in advancing our understanding of muscarinic receptor biology and paving the way for the development of novel therapeutics targeting this important receptor family.

References

Methodological & Application

Aclidinium Bromide in Preclinical In Vivo Models of Chronic Obstructive Pulmonary Disease (COPD): Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction